molecular formula C8H4BrF3N2 B6285420 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196145-98-8

4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6285420
CAS No.: 1196145-98-8
M. Wt: 265.03 g/mol
InChI Key: VLJKLVQHZZZNOG-UHFFFAOYSA-N
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Description

4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features a bromine atom and a trifluoromethyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the bromine and trifluoromethyl groups, can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern on the pyrrolopyridine core. This unique structure imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and increased biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

1196145-98-8

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-6(8(10,11)12)14-7-4(5)1-2-13-7/h1-3H,(H,13,14)

InChI Key

VLJKLVQHZZZNOG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(F)(F)F)Br

Purity

95

Origin of Product

United States

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